6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Description
This diterpenoid phenanthrenone features a tetracyclic framework with hydroxyl groups at positions 6 and 10, methyl groups at positions 1, 1, and 4a, and an isopropyl substituent at position 7. Its molecular formula is C₂₀H₂₈O₃, and it is structurally related to abietane-type diterpenoids. The compound has been isolated from plant sources such as Cycas revoluta (sago palm), where it contributes to the plant’s secondary metabolite profile . Its stereochemistry and functional group arrangement influence its physicochemical properties, including solubility, melting point, and biological activity.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,17-18,21,23H,6-8H2,1-5H3 |
InChI Key |
VQGOEQIXFUUUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by hydroxylation and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct structural formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences:
Hydroxylation Patterns: The target compound’s 6,10-dihydroxy configuration increases polarity compared to Sugiol (single hydroxyl) and Demethylcryptojaponol (5,6-dihydroxy). This impacts solubility and interactions with biological targets (e.g., enzymes or receptors) . Nimbidiol’s 6,7-dihydroxy groups may confer distinct antioxidant activity due to adjacent hydroxyls, which can stabilize free radicals .
Biological Activity :
Biological Activity
6,10-Dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one is an organic compound belonging to the phenanthrene family. This compound is characterized by its multiple hydroxyl groups and unique structural features that confer significant biological activity. Recent studies have begun to elucidate its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| Melting Point | 290-292 °C (decomp) |
| Boiling Point | 185-205 °C (at 0.1 Torr) |
| Solubility | Soluble in chloroform, DMSO, etc. |
| pKa | 8.71 (predicted) |
The biological activity of this compound is primarily attributed to its hydroxyl groups, which can form hydrogen bonds and interact with various biological molecules. These interactions may influence several biochemical pathways, including:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
Antioxidant Activity
Research indicates that compounds similar to 6,10-dihydroxy derivatives exhibit significant antioxidant properties. For instance, a study highlighted the ability of related phenanthrene derivatives to reduce oxidative stress in cellular models.
Antimicrobial Efficacy
In vitro assays have demonstrated that 6,10-dihydroxy compounds possess antimicrobial properties against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Case Study 1: Antioxidant Properties
A study published in the Journal of Natural Products examined the antioxidant capabilities of phenanthrene derivatives. The findings revealed that these compounds could effectively inhibit lipid peroxidation and reduce cellular damage in human fibroblast cells under oxidative stress conditions.
Case Study 2: Antimicrobial Activity
In a clinical evaluation involving various bacterial strains, the compound exhibited potent antimicrobial activity. For example, it was tested against Staphylococcus aureus, showing a significant reduction in bacterial viability at concentrations as low as 16 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
